Signal Interference Elimination in MS Detection
The primary differentiation of all-trans-Retinal-d5 is its function as an internal standard (IS) for the quantification of endogenous all-trans-retinal, which is not possible with the unlabeled compound itself . In isotope dilution mass spectrometry, the IS must be a stable isotope-labeled analog with a mass difference sufficient to prevent signal overlap with the analyte's natural isotopic envelope [1]. All-trans-Retinal-d5, with five incorporated deuterium atoms, provides a mass shift of +5 Da relative to the unlabeled compound (C20H28O), ensuring distinct MS/MS transitions and eliminating cross-talk [2]. In contrast, using the unlabeled compound as an IS is analytically impossible for endogenous quantification as it cannot be distinguished from the target analyte [3].
| Evidence Dimension | Mass Spectrometric Resolution |
|---|---|
| Target Compound Data | Molecular ion [M+H]+ at m/z 290.5; MS/MS fragmentation yields distinct +5 Da shifted product ions. |
| Comparator Or Baseline | All-trans-Retinal (unlabeled): Molecular ion [M+H]+ at m/z 285.4. |
| Quantified Difference | Mass shift of +5 Da enables complete baseline resolution in precursor and product ion scans. |
| Conditions | Electrospray Ionization (ESI) LC-MS/MS analysis. |
Why This Matters
This 5-Da mass shift is a prerequisite for accurate, interference-free quantification of endogenous all-trans-retinal in biological samples, which is impossible with the unlabeled compound.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
- [2] PubChem. all-trans-Retinal-d5 (Compound Summary). View Source
- [3] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57369224, all-trans-Retinal-d5. View Source
